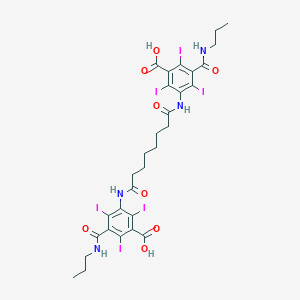
2,3-diphenyl-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-diphenyl-1H-pyrazol-5-one (DPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DPP is a pyrazolone derivative and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-diphenyl-1H-pyrazol-5-one is not fully understood. However, it has been suggested that 2,3-diphenyl-1H-pyrazol-5-one exerts its biological activities by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and topoisomerase II. 2,3-diphenyl-1H-pyrazol-5-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2,3-diphenyl-1H-pyrazol-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-diphenyl-1H-pyrazol-5-one has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-diphenyl-1H-pyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2,3-diphenyl-1H-pyrazol-5-one has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,3-diphenyl-1H-pyrazol-5-one has a low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2,3-diphenyl-1H-pyrazol-5-one. One potential direction is to explore the use of 2,3-diphenyl-1H-pyrazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is to investigate the structure-activity relationship of 2,3-diphenyl-1H-pyrazol-5-one to optimize its biological activities. Furthermore, the development of novel synthetic methods for 2,3-diphenyl-1H-pyrazol-5-one can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2,3-diphenyl-1H-pyrazol-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. 2,3-diphenyl-1H-pyrazol-5-one exhibits a wide range of biological activities and has been reported to inhibit the growth of various cancer cell lines and exhibit antiviral and anti-inflammatory properties. The future research on 2,3-diphenyl-1H-pyrazol-5-one can explore its potential as a drug candidate and investigate its structure-activity relationship to optimize its biological activities.
Métodos De Síntesis
2,3-diphenyl-1H-pyrazol-5-one can be synthesized by the reaction of phenylhydrazine with acetylacetone. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain pure 2,3-diphenyl-1H-pyrazol-5-one.
Aplicaciones Científicas De Investigación
2,3-diphenyl-1H-pyrazol-5-one has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties. 2,3-diphenyl-1H-pyrazol-5-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been reported to exhibit antiviral activity against hepatitis C virus and dengue virus.
Propiedades
Número CAS |
13370-06-4 |
|---|---|
Nombre del producto |
2,3-diphenyl-1H-pyrazol-5-one |
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2,3-diphenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |
Clave InChI |
UDVCBWHKPVRDRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
Sinónimos |
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



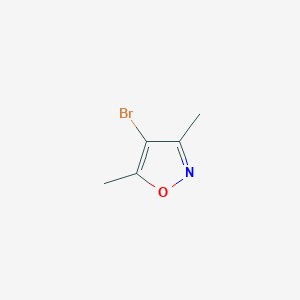
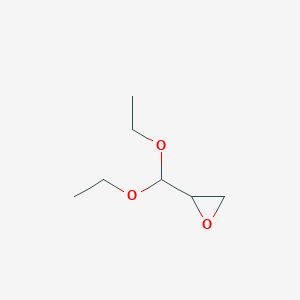
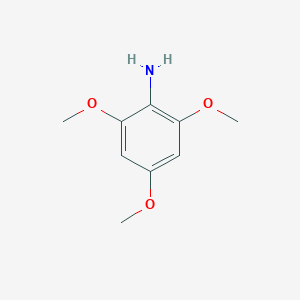
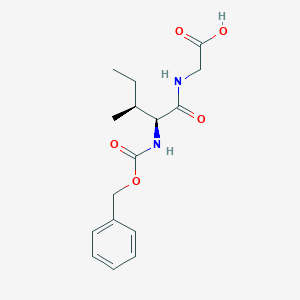

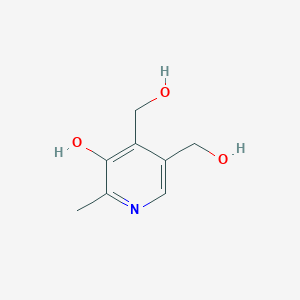
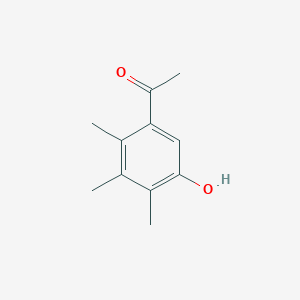
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
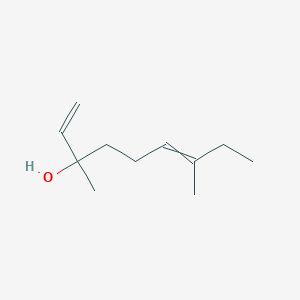
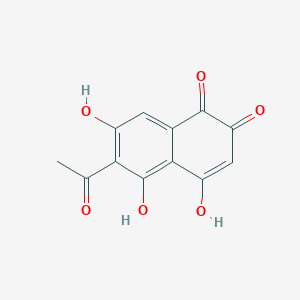
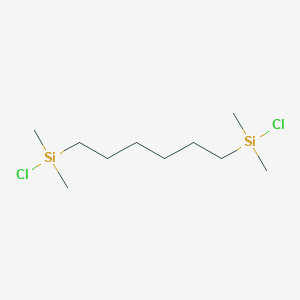
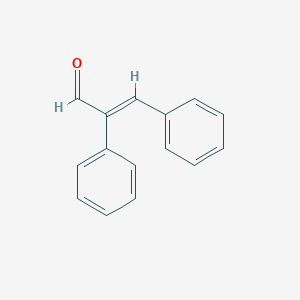
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
